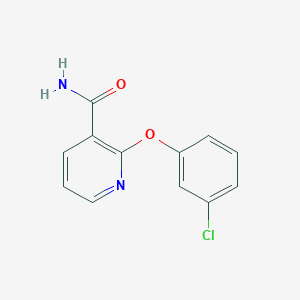

2-(3-Chlorophenoxy)nicotinamide

Description

Contextual Significance of Nicotinamide (B372718) Derivatives in Contemporary Chemical Biology

Nicotinamide and its derivatives are of profound importance in chemical biology, primarily due to their role as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+). ontosight.aibeilstein-journals.org NAD+ is a crucial coenzyme central to cellular metabolism and a substrate for various enzymes involved in signaling pathways and post-translational protein modifications. beilstein-journals.orgwikipedia.org The demand for NAD+ can exceed its supply during aging and in certain disease models, highlighting the therapeutic potential of its precursors. beilstein-journals.org

Nicotinamide itself is a form of vitamin B3 and is recognized for its involvement in energy metabolism and DNA repair. ontosight.ai Its derivatives are explored for a wide range of potential therapeutic applications, including metabolic disorders, skin conditions, and neurological diseases. ontosight.ai The modification of the nicotinamide structure can alter its pharmacokinetic and pharmacodynamic properties, opening avenues for the development of novel drug candidates. ontosight.aibeilstein-journals.org For instance, nicotinamide derivatives have been investigated as inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is a target in cancer therapy. researchgate.net Furthermore, the structural framework of nicotinamide has been utilized in the design of inhibitors for other enzymes, such as the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis and death-associated protein kinase 1 (DAPK1). nih.govnih.gov

Historical Trajectory of Research on Phenoxy-Substituted Nicotinamide Analogues

Research into phenoxy-substituted nicotinamide analogues has a history rooted in various fields, including agriculture and medicine. Early studies in the 1970s explored the synthesis and activity of 2-phenoxy-5-nitronicotinamides as anticoccidial agents. nih.gov In the 1980s, patents were filed for new herbicidal nicotinamide derivatives, including compounds with phenoxy substituents, demonstrating their potential in crop protection. google.comepo.org

More recently, research has focused on the therapeutic potential of these analogues. For example, computational studies have been conducted on 4-phenoxynicotinamide derivatives as potential anti-diabetic agents targeting the TGR5 receptor. researchgate.net The synthesis of various phenoxy-substituted nicotinamide and carboxamide derivatives has been a continuous area of investigation, with researchers exploring different substitution patterns on the phenoxy ring and the pyridine (B92270) core to modulate biological activity. nih.govnih.govontosight.ai The synthesis of the related 2-(3-chlorophenoxy) nicotinic acid, a precursor, has also been documented. prepchem.com These studies have often involved the characterization of the synthesized compounds using techniques such as NMR and mass spectrometry. nih.govnih.gov

Identification of Key Knowledge Gaps and Emerging Research Opportunities for the Chemical Compound

While research has been conducted on various phenoxy-nicotinamide derivatives, specific and in-depth biological evaluation of 2-(3-Chlorophenoxy)nicotinamide itself appears to be an area with significant knowledge gaps. Much of the available information centers on its synthesis and basic chemical properties. ontosight.aisigmaaldrich.comuni.lu

Emerging research opportunities for this compound likely lie in a comprehensive exploration of its biological activities. Given the diverse roles of nicotinamide derivatives, this compound could be investigated for its potential as:

An enzyme inhibitor: Following the precedent of other nicotinamide analogues, its inhibitory activity against enzymes such as NAMPT, sirtuins, or various kinases could be a fruitful area of research. wikipedia.orgresearchgate.netnih.gov

A therapeutic agent: Its potential in metabolic diseases, neurodegenerative disorders, or as an anti-inflammatory or anti-cancer agent warrants investigation, building on the known properties of nicotinamide. ontosight.aiebi.ac.uk

An agrochemical: Further exploration of its herbicidal or fungicidal properties, expanding on early research into related compounds, could reveal new applications in agriculture. nih.govacs.org

A systematic investigation into the structure-activity relationship of this compound and its analogues, where the position and nature of the substituent on the phenoxy ring are varied, could provide valuable insights for the design of more potent and selective molecules.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 214758-92-6 | sigmaaldrich.com |

| Molecular Formula | C12H9ClN2O2 | uni.lu |

| Molecular Weight | 248.67 g/mol | sigmaaldrich.com |

| InChI Key | CZSWNYIDVFMMTR-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | C1=CC(=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-8-3-1-4-9(7-8)17-12-10(11(14)16)5-2-6-15-12/h1-7H,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSWNYIDVFMMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Chlorophenoxy Nicotinamide

Multi-Step Synthesis Strategies for Constructing the 2-(3-Chlorophenoxy)nicotinamide Scaffold

The construction of the this compound core is a multi-step process that demands careful planning and execution of various chemical reactions. vapourtec.comudel.edulibretexts.org This approach is often necessary when a target compound cannot be synthesized in a single step or when a sequential route is more efficient. vapourtec.com

Regioselective Functionalization Approaches

Regioselective functionalization is a critical aspect of synthesizing nicotinamide (B372718) derivatives, as it allows for the precise introduction of functional groups at specific positions on the pyridine (B92270) ring. The inherent reactivity of the heterocycle, the influence of existing functional groups, and the nature of the reacting radical species are key factors governing the regioselectivity of these reactions. nih.gov Solvent and pH can also be manipulated to tune the regiochemical outcome. nih.gov For instance, direct and regioselective functionalization of pyridines, which can be challenging due to their low reactivity and the presence of a Lewis-basic sp² nitrogen, has been achieved through methods like transition metal-catalyzed C-H activation. researchgate.net Hydrogen bonding interactions have been shown to influence the regiochemical outcome of Pd-mediated C-H activation of pyridine. researchgate.net

Catalytic Reactions in Nicotinamide Derivative Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. ijnc.ir In the synthesis of nicotinamide derivatives, various catalytic systems are employed. Transition metals such as copper, palladium, nickel, and manganese have been utilized to catalyze the formation of the amide bond between esters and amines. rsc.org Copper-catalyzed multicomponent reactions (MCRs) involving sulfonyl azides and terminal alkynes have proven effective for creating N-heterocycles under gentle conditions. rsc.org Ruthenium(II) catalysts have been used in one-pot, three-component reactions to produce highly substituted 1,2-dihydropyridines. researchgate.net Furthermore, biocatalysis, using enzymes like lipase, has emerged as a powerful and sustainable alternative for amide formation, offering mild reaction conditions and high stereoselectivity. rsc.org

Sustainable and Green Chemistry Applications in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the synthesis of organic compounds to minimize environmental impact. researchgate.netresearchgate.netijnc.ir This involves designing processes that reduce waste, use less hazardous chemicals, and are more energy-efficient. acs.org In the context of nicotinamide derivative synthesis, the use of biocatalysts like Novozym® 435 in sustainable continuous-flow microreactors represents a significant advancement. rsc.org This approach has led to drastically shorter reaction times and higher yields compared to traditional batch processes, while utilizing environmentally friendly solvents. rsc.org The development of such green synthetic routes is crucial for the pharmaceutical industry to reduce its environmental footprint. ijnc.ir

Precursor Chemistry and Intermediate Transformations Relevant to this compound

The synthesis of this compound relies on the availability of key precursors and the efficient transformation of intermediates. A common precursor is 2-chloronicotinic acid, which can be reacted with 3-chlorophenol (B135607) in the presence of a base like sodium methoxide (B1231860) to yield 2-(3-chlorophenoxy)nicotinic acid. prepchem.com This nicotinic acid derivative can then be converted to the corresponding amide.

Another important intermediate is 2-chloro-N-(4′-chloro-[1,1′-biphenyl]-2-yl)nicotinamide, also known as boscalid, which has served as a template for developing new nicotinamide-based fungicides. researchgate.net The synthesis of related structures, such as 2-(4-chlorophenoxy)-N-[(dimethylamino)methylene]-4-methoxynicotinamide, involves the reaction of an acid chloride with 4-chlorophenol, followed by amide formation and condensation. The intermediate 2-(4-chlorophenoxy)-4-methoxynicotinoyl chloride is reacted with dimethylamine (B145610) hydrochloride to form the primary amide, which is then condensed with DMF-DMA.

Optimization of Reaction Conditions and Yields in Preparative Scale Research

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, especially in preparative scale synthesis. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants and catalysts. For instance, in the enzymatic synthesis of nicotinamide derivatives, parameters such as the reaction medium, temperature, substrate ratio, and flow rate were systematically examined to achieve optimal results. rsc.org The use of tert-amyl alcohol as a reaction medium and a temperature of 50 °C were found to be ideal for the lipase-catalyzed reaction. rsc.org Similarly, in copper-catalyzed reactions, screening different ligands and copper salts, as well as adjusting the catalyst loading, can significantly improve both the yield and enantioselectivity of the transformation. rug.nl Monitoring the progress of the reaction using techniques like TLC or HPLC is essential for determining the optimal reaction time and identifying the formation of any by-products.

| Parameter | Optimized Condition | Outcome | Reference |

| Catalyst | Novozym® 435 (lipase) | High yield and efficiency in nicotinamide derivative synthesis. | rsc.org |

| Solvent | tert-Amyl alcohol | Environmentally friendly medium for enzymatic reactions. | rsc.org |

| Temperature | 50 °C | Maximum yield in lipase-catalyzed synthesis. | rsc.org |

| Reaction Time | 35 minutes (flow reactor) | Significantly shorter than batch processes (24 hours). | rsc.org |

| Catalyst System | CuTC (10.0 mol%) with (R)-L11 ligand (12.0 mol%) | High yield (>99%) and enantioselectivity (87% ee) in asymmetric addition. | rug.nl |

Derivatization and Analogue Synthesis via Modifications of the this compound Core

The core structure of this compound can be modified to generate a library of analogues with potentially enhanced or different biological activities. Such derivatization can involve substitutions on the pyridine ring, the phenoxy group, or the amide functionality. google.com For example, a series of novel nicotinamide derivatives were synthesized based on the structure of the fungicide boscalid, leading to compounds with improved antifungal and insecticidal activities. researchgate.net

Modification of the amide group is a common strategy. For instance, N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine (B92328) (CHS 828) was developed from a series of pyridyl cyanoguanidines. nih.gov The synthesis of analogues often involves standard chemical transformations such as ester hydrolysis, amidation, esterification, and ether cleavage. google.com The synthesis of N-alkylnicotinamide salts has also been explored, where nicotinamide is quaternized with various 1-bromoalkanes. acs.org These examples demonstrate the versatility of the nicotinamide scaffold for generating a diverse range of chemical entities.

Sophisticated Structural Elucidation and Conformational Analysis of 2 3 Chlorophenoxy Nicotinamide

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is indispensable for the comprehensive structural elucidation of 2-(3-Chlorophenoxy)nicotinamide. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the molecule's electronic and vibrational properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. Both ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework.

In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on both the pyridine (B92270) and chlorophenoxy rings, as well as for the amide protons. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern and the relative orientation of the two aromatic rings. For instance, the protons on the nicotinamide (B372718) ring would likely appear in the downfield region, characteristic of aromatic pyridine protons.

Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide (-NH₂) | 7.5 - 8.5 | Broad Singlet |

| Pyridine Ring H | 8.0 - 8.5 | Multiplet |

| Chlorophenoxy Ring H | 7.0 - 7.6 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 115 - 140 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a vital tool for confirming the molecular weight and elucidating the fragmentation pathways of a molecule, which in turn helps to verify its structure. In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions.

For this compound, the expected molecular ion peak [M+H]⁺ would be at an m/z of approximately 249.0425. uni.lu The fragmentation of this ion would likely proceed through several key pathways, including the cleavage of the ether linkage and the loss of the amide group. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 249.04253 | 151.1 |

| [M+Na]⁺ | 271.02447 | 160.3 |

| [M-H]⁻ | 247.02797 | 156.4 |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Structure Probing

Vibrational and electronic spectroscopy provide further confirmation of the molecular structure by probing the molecule's functional groups and electronic transitions.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to the π→π* transitions of the aromatic rings. The presence of auxochromic substituents like the chloro and ether groups can cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene. acs.org

Expected Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber/Wavelength |

| IR | N-H Stretch (Amide) | 3100 - 3500 cm⁻¹ |

| IR | C=O Stretch (Amide) | 1650 - 1700 cm⁻¹ |

| IR | C-O-C Stretch (Ether) | 1200 - 1300 cm⁻¹ |

| IR | C-Cl Stretch | 700 - 800 cm⁻¹ |

| Raman | Aromatic Ring Breathing | 1000 - 1600 cm⁻¹ |

| UV-Vis | π→π* Transitions | 200 - 400 nm |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography would be applied to a suitable single crystal of the compound. The resulting electron density map would reveal the exact positions of all atoms, confirming the connectivity and stereochemistry of the molecule.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would also unveil the intricate network of intermolecular interactions that govern the packing of the molecules in the crystal lattice. For this compound, several types of interactions are expected to play a crucial role:

Hydrogen Bonding: The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of hydrogen-bonded networks, such as dimers or chains.

π-π Stacking: The presence of two aromatic rings (pyridine and chlorophenoxy) suggests the possibility of π-π stacking interactions, where the rings align in a parallel or offset fashion.

Halogen Bonding: The chlorine atom on the phenoxy ring could participate in halogen bonding, a non-covalent interaction with a nucleophilic atom.

Polymorphism and Co-crystallization Research

Polymorphism: Many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph has a distinct crystal structure and, consequently, different physical properties. Nicotinamide itself is known to exhibit multiple polymorphic forms. whitman.edu Therefore, it is highly probable that this compound could also exhibit polymorphism. The investigation of polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Co-crystallization: Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. Nicotinamide is a well-known co-former in the design of pharmaceutical co-crystals. mdpi.comnih.gov Given the hydrogen bonding capabilities of the amide group in this compound, this compound could also be a candidate for co-crystallization with other active pharmaceutical ingredients or excipients to modify their solid-state properties.

Conformational Landscape and Dynamic Studies of this compound in Solution and Solid States

The conformational preferences of this compound are dictated by the interplay of steric and electronic effects arising from its constituent aromatic rings and the carboxamide group. The relative orientation of the nicotinamide and 3-chlorophenyl moieties is of particular interest.

In solution, the molecule is expected to exhibit greater conformational flexibility. Dynamic processes, such as rotation around the ether linkage and the C-C bond connecting the carboxamide group to the pyridine ring, would be active. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for probing these dynamic behaviors. mdpi.comethz.ch The presence of distinct conformers in equilibrium could be detected by variable temperature NMR studies, which can reveal the energy barriers associated with rotational processes. mdpi.comcsic.es

The conformational equilibrium in solution would be influenced by the nature of the solvent, with polar solvents potentially stabilizing more extended conformations through dipole-dipole interactions, while nonpolar solvents might favor more compact structures driven by intramolecular forces.

Detailed Research Findings:

While specific experimental data for this compound is scarce, computational modeling using methods like Density Functional Theory (DFT) can provide significant insights into its conformational landscape. mdpi.com Such studies can predict the relative energies of different conformers and the transition states connecting them, offering a theoretical framework for understanding the molecule's dynamic behavior.

A hypothetical conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles. The results would likely indicate several low-energy conformers, with the global minimum representing the most stable arrangement.

Data Tables:

To illustrate the type of data that would be generated from such research, the following hypothetical tables are presented.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound (Theoretical)

| Rotational Bond | Method | Calculated Energy Barrier (kcal/mol) |

| Pyridine-O Bond | DFT (B3LYP/6-31G) | 4 - 6 |

| O-Chlorophenyl Bond | DFT (B3LYP/6-31G) | 3 - 5 |

| Pyridine-C(O)NH2 Bond | DFT (B3LYP/6-31G*) | 15 - 20 |

This table presents hypothetical energy barriers for rotation around key chemical bonds, which are crucial for understanding the molecule's flexibility.

Table 2: Predicted Stable Conformers of this compound and Their Relative Energies (Theoretical)

| Conformer | Dihedral Angle 1 (N-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| A | ~0° | ~45° | 0.00 |

| B | ~180° | ~60° | 1.5 |

| C | ~90° | ~90° | 3.2 |

This table showcases hypothetical stable conformations of the molecule, highlighting the different spatial arrangements of its parts and their corresponding energy levels.

The study of the conformational landscape and dynamic processes of this compound is fundamental to understanding its chemical reactivity and potential interactions in various environments. Further experimental and computational research is necessary to fully elucidate the intricate structural details of this compound.

Information regarding the mechanistic insights, biological interactions, and target identification of the specific chemical compound this compound is not available in the public domain.

Despite a comprehensive search of scientific literature and databases, no studies were found that specifically investigate the biological activities or molecular targets of this compound. Research on related compounds containing nicotinamide or chlorophenoxy moieties exists, but this information cannot be accurately extrapolated to the specific molecule .

Therefore, the detailed article requested, focusing on the elucidation of its molecular mechanisms, enzyme modulation, receptor binding, cellular pathway perturbations, and target identification and validation, cannot be generated at this time due to the absence of scientific data. Further experimental research is required to characterize the biological profile of this compound.

Mechanistic Insights into Biological Interactions and Target Identification of 2 3 Chlorophenoxy Nicotinamide Analogues in Vitro and Preclinical Models

Structure-Activity Relationship (SAR) Studies for Biological Response Optimization

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogues of 2-(3-chlorophenoxy)nicotinamide, SAR studies aim to identify key molecular features that govern their interactions with biological targets, thereby guiding the design of more potent and selective molecules. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles can be derived from research on structurally related nicotinamide (B372718) and phenoxy derivatives.

These studies typically involve the systematic modification of different parts of the molecule—the nicotinamide ring, the phenoxy group, and the linker between them—and assessing the impact of these changes on a specific biological response. For instance, the position and nature of substituents on the phenoxy ring can significantly alter activity. In related series of compounds, such as N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine (B92328) (CHS 828), the position of the chloro substituent on the phenyl ring was found to be crucial for cytotoxic activity, with 4-substitution being optimal. nih.gov Similarly, for 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, substitutions on the phenoxy ring had a profound effect on inhibitory potency. mdpi.com

The nicotinamide moiety itself is a key pharmacophoric element, known to participate in crucial interactions with various enzymes, often mimicking the nicotinamide portion of the cofactor nicotinamide adenine (B156593) dinucleotide (NAD+). mdpi.comrsc.org Modifications to the nicotinamide ring, such as altering the substitution pattern or replacing the pyridine (B92270) ring with other heterocycles, can dramatically affect target binding and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the empirical observations of SAR studies. nih.gov By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of novel, unsynthesized analogues. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

A typical 3D-QSAR study involves aligning a set of structurally related compounds and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). nih.govfrontiersin.org These descriptors are then used to build a regression model against the measured biological activity. For instance, a 3D-QSAR model for a series of Aurora B kinase inhibitors revealed the relative importance of steric and electrostatic effects for their inhibitory activity. nih.gov Another study on quinoline (B57606) derivatives identified a six-point pharmacophore model with a high correlation coefficient, demonstrating the predictive power of such models. nih.gov

While a specific QSAR model for this compound analogues is not available, the methodology would involve synthesizing a library of derivatives with variations in the chlorophenoxy and nicotinamide moieties. The biological activity of these compounds would be determined, and their structures would be used to generate a predictive QSAR model. The contour maps generated from such a model would highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus guiding further optimization.

Table 1: Illustrative Data for a Hypothetical QSAR Study of 2-(Phenoxy)nicotinamide Analogues

| Compound | R1 (Phenoxy Ring) | R2 (Nicotinamide Ring) | Biological Activity (IC50, µM) | Predicted Activity (pIC50) |

| 1 | 3-Cl | H | 5.2 | 5.28 |

| 2 | 4-Cl | H | 2.1 | 2.35 |

| 3 | 3-F | H | 7.8 | 7.65 |

| 4 | 4-F | H | 3.5 | 3.70 |

| 5 | 3-CH3 | H | 10.4 | 10.15 |

| 6 | 4-CH3 | H | 4.9 | 5.05 |

| 7 | 3-Cl | 5-Br | 3.8 | 4.02 |

| 8 | 4-Cl | 5-Br | 1.5 | 1.68 |

This table is for illustrative purposes only and does not represent actual experimental data.

Mapping Pharmacophore Features for Enhanced Target Affinity and Selectivity

Pharmacophore modeling is a powerful tool used to distill the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. mdpi.com A pharmacophore model defines the spatial arrangement of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net By understanding the key pharmacophoric features of a ligand, medicinal chemists can design new molecules with improved affinity and selectivity for the target.

For this compound analogues, a pharmacophore model would likely include:

An aromatic ring feature corresponding to the chlorophenoxy group. The hydrophobic nature and the potential for π-π stacking of this ring are likely important for binding.

A hydrogen bond acceptor from the ether oxygen linking the phenoxy and nicotinamide moieties.

A hydrogen bond donor and acceptor from the amide group of the nicotinamide. The amide group is a common motif for establishing key hydrogen bonding interactions within protein binding sites.

An aromatic ring feature from the nicotinamide pyridine ring, which can also participate in various interactions.

In a study on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a pharmacophore model consisting of one hydrophobic feature, one hydrogen bond donor, and two hydrogen bond acceptors was identified as crucial for activity. researchgate.net Similarly, for inhibitors of other enzymes, the specific arrangement of these features dictates the binding affinity and selectivity.

By generating pharmacophore models based on known active and inactive compounds, researchers can virtually screen large chemical libraries to identify novel scaffolds that match the essential features. This approach not only helps in finding new lead compounds but also in understanding the molecular basis of target recognition, which is critical for overcoming drug resistance and designing more effective therapeutics.

Computational Chemistry and Molecular Modeling of 2 3 Chlorophenoxy Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex reaction mechanisms. rsc.org For molecules containing the chlorophenoxy and nicotinamide (B372718) moieties, DFT calculations are employed to map potential energy surfaces, identify transition states, and calculate activation energies for various chemical transformations. rsc.orgnih.gov

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Studies on structurally related compounds, such as phenylhydrazono phenoxyquinolines and nicotinamide salts, demonstrate the utility of DFT in this regard. nih.govacs.orgfrontiersin.org For instance, calculations on phenylhydrazono phenoxyquinoline derivatives have been used to determine their FMOs, providing insights into their reactivity patterns and electronic properties. researchgate.net A lower energy gap generally implies higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of Related Compounds Calculated by DFT (Note: These data are for structurally related molecules and serve to illustrate the application of DFT. Specific values for 2-(3-Chlorophenoxy)nicotinamide would require dedicated calculations.)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Application of Analysis |

| Nicotinamide | -4.5736 | - | - | Prediction of nucleophilic character. frontiersin.org |

| Oxalic Acid | - | -5.3335 | - | Prediction of electrophilic character. frontiersin.org |

| Nicotinamide-Oxalic Acid Salt | - | - | Lower | Suggests higher reactivity and lower stability compared to individual components. frontiersin.org |

| Phenylhydrazono Phenoxyquinoline Analogues | Varies | Varies | Varies | To understand reactivity patterns and influence on interactions with molecular targets. researchgate.net |

These examples underscore how DFT can be applied to this compound to elucidate its electronic structure and predict its behavior in chemical reactions, guiding synthetic efforts and mechanistic investigations.

Ab Initio and Semi-Empirical Methods for Molecular Property Calculation

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations offer a spectrum of tools for molecular property prediction.

Ab initio methods , Latin for "from the beginning," are derived directly from theoretical principles without the inclusion of experimental parameters. researchgate.net They offer high accuracy but are computationally demanding, limiting their use to smaller systems. For a molecule like this compound, ab initio calculations could be used to obtain precise geometries and properties like dipole moments and polarizabilities, serving as benchmarks for other methods.

Semi-empirical methods represent a compromise between the rigor of ab initio methods and the speed of classical force fields. nih.gov These methods, based on the Hartree-Fock formalism, simplify calculations by omitting certain integrals and using parameters derived from experimental or ab initio data. nih.gov Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parameterized Model 3), and MNDO (Modified Neglect of Diatomic Overlap). semanticscholar.orgnih.gov Their computational efficiency allows for the study of larger molecules and for high-throughput screening of molecular properties like heats of formation and ionization potentials. nih.gov However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding situations involved.

Table 2: Comparison of Quantum Chemical Calculation Approaches

| Method Type | Basis of Method | Key Characteristics | Typical Applications for this compound |

| Ab Initio | First principles, no experimental data used. | High accuracy, high computational cost. | Benchmark geometry optimization, electronic property calculation. |

| Density Functional Theory (DFT) | Electron density determines energy. | Good balance of accuracy and cost. | Reaction mechanisms, FMO analysis, spectroscopic properties. researchgate.net |

| Semi-Empirical | Simplified Hartree-Fock with parameters. | Very fast, lower accuracy than ab initio/DFT. | High-throughput screening, calculation of properties for large analogue libraries (e.g., heats of formation). semanticscholar.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Analysis

To understand how this compound might exert a biological effect, it is crucial to study its interactions with protein targets. Molecular docking and dynamics simulations are the primary computational tools for this purpose.

Binding Site Characterization and Interaction Energy Calculations

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This technique is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. The nicotinamide and chlorophenoxy scaffolds are present in inhibitors of various enzymes, including kinases, dehydrogenases, and reductases. derpharmachemica.commdpi.com

Docking studies on related nicotinamide derivatives have identified key interactions within the binding sites of several important protein targets. For example, in studies of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the pyridine (B92270) nitrogen of the nicotinamide moiety was shown to form a crucial hydrogen bond with the hinge region residue Cys919. nih.gov Similarly, in the design of Death-Associated Protein Kinase 1 (DAPK1) inhibitors, the amide linker of a nicotinamide derivative formed a hydrogen bond with Glu100, while the phenoxy group engaged in arene-H interactions with Val27. mdpi.com

The results of docking are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol), allowing for the ranking of different compounds or binding poses. mdpi.com

Table 3: Illustrative Molecular Docking Results for Nicotinamide Derivatives Against Various Protein Targets (Note: The specific compound is a derivative containing the nicotinamide or chlorophenoxy scaffold, not this compound itself.)

| Protein Target | PDB ID | Key Interacting Residues | Type of Interaction | Binding Score/Energy (kcal/mol) |

| VEGFR-2 | - | Cys919, Leu840, Ala866 | Hydrogen Bond, Hydrophobic | -22.85 |

| DAPK1 | - | Glu100, Val27, Arg150 | Hydrogen Bond, Arene-H | -5.55 |

| Dihydrofolate Reductase | 2w9s | Not specified | Hydrogen bonds, pi-stacked | Not specified |

| DNA Gyrase | 2XCT | Not specified | Hydrogen bonds, pi-stacked | Not specified |

Conformational Changes and Stability of Ligand-Protein Complexes

A common metric used to assess stability in MD simulations is the Root Mean Square Deviation (RMSD). mdpi.com A low and stable RMSD value for the ligand relative to its starting pose suggests a stable binding mode. nih.gov Conversely, a large and fluctuating RMSD may indicate that the ligand is unstable in the binding pocket. Analysis of hydrogen bond occupancy over the simulation trajectory also provides crucial information on the persistence of these key interactions. mdpi.com

For example, MD simulations of VEGFR-2 in complex with nicotinamide-based inhibitors have been used to confirm the stability of the interactions observed in docking, supporting the proposed binding mode. nih.gov Such studies are essential for validating docking results and gaining a more realistic understanding of the dynamic nature of protein-ligand recognition. nih.govnih.gov

Table 4: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex (Note: This is a representative example of data obtained from an MD simulation to illustrate the concept.)

| Simulation Metric | Value/Observation | Interpretation |

| Ligand RMSD | Low and stable fluctuation around ~1.6 Å | The ligand maintains a stable conformation within the binding pocket. mdpi.com |

| Protein Backbone RMSD | Low fluctuation (e.g., 0.15-0.4 Ų) | The overall protein structure remains stable during the simulation. mdpi.com |

| Hydrogen Bond Occupancy | High percentage for key interactions | Critical hydrogen bonds are persistent and contribute significantly to binding. mdpi.com |

| Binding Site SASA Fluctuation | Minimal (e.g., ~1.9 Ų) | The binding pocket maintains a well-defined structure. mdpi.com |

In Silico Screening and De Novo Design Approaches for Novel Analogue Discovery

Computational chemistry is not only for analysis but also for creation. In silico screening and de novo design are powerful strategies for discovering novel analogues of a lead compound like this compound with potentially improved activity or properties.

In silico screening involves computationally searching large libraries of virtual compounds to identify those that are likely to bind to a specific target. This can be done through structure-based methods (like docking millions of compounds) or ligand-based methods (searching for compounds with similar shapes or properties to a known active molecule).

De novo design , meaning "from the new," involves building novel molecules from scratch directly within the binding site of a target protein. mdpi.comnih.gov Algorithms place fragments or atoms in favorable positions within the pocket and then link them together to generate entirely new chemical structures optimized for the target. The nicotinamide scaffold is a common starting point in such design processes. mdpi.comntu.edu.twresearchgate.net For instance, by keeping the core this compound structure fixed, computational methods can be used to explore a vast chemical space of possible substitutions at various positions on the pyridine or phenyl rings to enhance binding affinity or selectivity for a given protein target. These newly designed virtual compounds can then be prioritized for synthesis and experimental testing, streamlining the drug discovery pipeline. researchgate.net

Cheminformatics and Machine Learning for Structure-Property and Structure-Activity Relationship Exploration

The exploration of the chemical space surrounding this compound and its analogs is significantly enhanced by the application of cheminformatics and machine learning techniques. These computational tools are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR), which are pivotal for the rational design of novel molecules with desired biological activities and physicochemical characteristics. nih.govmdpi.com By analyzing large datasets of chemical structures and their associated biological data, machine learning algorithms can identify subtle patterns and correlations that are not immediately obvious, thereby guiding the synthesis and testing of new compounds. nih.govfrontiersin.org

The fundamental principle underlying these methods is that the biological activity of a molecule is a function of its structure. frontiersin.org Cheminformatics provides the means to represent and compare chemical structures numerically, using a variety of molecular descriptors. These descriptors quantify different aspects of a molecule's topology, geometry, and electronic properties. Machine learning models are then trained on these descriptors to predict the activity or property of interest. mdpi.com

In the context of nicotinamide derivatives, QSAR studies have been successfully employed to elucidate the key structural features governing their biological activities. For instance, research on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as inhibitors of the Na+/Ca2+ exchanger (NCX) revealed that inhibitory activity is significantly influenced by the hydrophobicity (π) and the shape (B(iv)) of the substituents. nih.gov Similarly, a QSAR study on 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as TGR5 agonists resulted in a statistically significant model with high predictive power, indicating the robustness of these computational approaches in this chemical class. researchgate.net

Machine learning models, ranging from multiple linear regression to more complex algorithms like support vector machines and neural networks, are employed to build these predictive models. mdpi.com The predictive power of these models is rigorously evaluated using statistical metrics such as the squared correlation coefficient (R²), adjusted R², and cross-validation coefficient (Qcv²). researchgate.net For example, a QSAR model for a series of niacinamide analogues as androgen receptor antagonists was developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielding models with good reliability and predictivity. researchgate.net

The insights gained from these computational studies are invaluable for lead optimization. By understanding which molecular properties are critical for activity, medicinal chemists can make more informed decisions about which modifications to a lead compound are most likely to improve its potency and selectivity. This data-driven approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested. frontiersin.org

Illustrative Data for QSAR Modeling of Nicotinamide Analogs

The following tables represent the types of data that would be generated and utilized in a cheminformatics and machine learning study of this compound and its analogs. The data is hypothetical but based on the types of descriptors and activity measures commonly used in published QSAR studies of similar compounds. nih.govresearchgate.netresearchgate.net

Table 1: Hypothetical Molecular Descriptors for a Series of 2-(Phenoxy)nicotinamide Analogs

| Compound ID | R-group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| 1 | H | 228.22 | 2.5 | 58.7 | 1 | 3 |

| 2 | 3-Cl | 262.67 | 3.2 | 58.7 | 1 | 3 |

| 3 | 4-F | 246.21 | 2.7 | 58.7 | 1 | 3 |

| 4 | 3-CH3 | 242.25 | 2.9 | 58.7 | 1 | 3 |

| 5 | 4-OCH3 | 258.25 | 2.4 | 67.9 | 1 | 4 |

Table 2: Hypothetical Biological Activity and Predicted Values from a QSAR Model

| Compound ID | R-group | Experimental IC50 (µM) | pIC50 (Experimental) | pIC50 (Predicted by QSAR Model) | Residual |

| 1 | H | 15.2 | 4.82 | 4.85 | -0.03 |

| 2 | 3-Cl | 2.5 | 5.60 | 5.55 | 0.05 |

| 3 | 4-F | 8.9 | 5.05 | 5.10 | -0.05 |

| 4 | 3-CH3 | 10.1 | 5.00 | 4.98 | 0.02 |

| 5 | 4-OCH3 | 20.5 | 4.69 | 4.72 | -0.03 |

These tables illustrate how structural and physicochemical properties (Table 1) are correlated with biological activity (Table 2) to build a predictive QSAR model. The "Residual" column in Table 2 indicates the difference between the experimental and predicted activity, with smaller values suggesting a more accurate model. Such models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and further investigation.

Research on Analogues and Derivatives of 2 3 Chlorophenoxy Nicotinamide

Rational Design Principles for Novel Analogues with Modified Biological Activities

The quest for new therapeutic agents often begins with a promising lead compound like 2-(3-chlorophenoxy)nicotinamide. Rational design principles are employed to systematically alter its chemical structure, aiming to optimize properties such as potency, selectivity, and metabolic stability. acs.org These strategies are guided by an understanding of the compound's interaction with its biological target.

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is exchanged for another with similar physical or chemical properties to enhance a desired biological effect or reduce toxicity. benthamscience.com This approach is predicated on the idea that these replacements will result in a new molecule that retains the parent compound's biological activity. cambridgemedchemconsulting.com Common bioisosteric replacements for an amide bond, a key feature of the nicotinamide (B372718) structure, include heterocycles like 1,2,3-triazoles, oxadiazoles, and tetrazoles, which can mimic the planarity and dipole moment of the amide while offering improved metabolic stability. nih.gov For instance, the replacement of the amide with a 1,2,3-triazole has been explored for its potential to create peptidomimetics with improved biological properties. nih.gov

Scaffold hopping takes this concept a step further by replacing the central core of the molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the critical pharmacophoric elements. nih.gov This can lead to the discovery of entirely new chemical classes with the same biological activity but potentially different intellectual property profiles and physicochemical properties. acs.orgresearchgate.net For nicotinamide mimetics, this could involve replacing the pyridine (B92270) ring with other heterocyclic systems like benzothiazole (B30560) or thieno[3,2-d]pyrimidine. nih.govbohrium.com Such strategies have been successfully applied in the search for new nematicides and tankyrase inhibitors, demonstrating their utility in discovering novel analogues with an optimal balance of steric, electronic, and hydrophobic properties. acs.orgnih.gov

The biological activity of the 2-phenoxynicotinamide (B46474) scaffold is highly sensitive to the nature and position of substituents on both the phenoxy and pyridine rings. Structure-activity relationship (SAR) studies systematically explore these effects by synthesizing and testing a series of analogues with varied functional groups. nih.gov

Research on related 2-aryloxy acetamide (B32628) inhibitors of SLACK potassium channels revealed that the eastern phenoxy ring is quite tolerant to modifications. nih.gov Electron-withdrawing groups such as chloro and trifluoromethyl were well-tolerated at the 2-, 3-, and 4-positions, with some analogues showing improved potency compared to the parent hit compound. nih.gov For example, the 2-chloro and 4-chloro analogues demonstrated enhanced activity. nih.gov Conversely, bulky lipophilic groups often resulted in inactive compounds. nih.gov

Similarly, in a series of pyridyl cyanoguanidines, the position of substituents on a terminal phenyl ring was found to be critical for cytotoxic activity. nih.gov It was observed that 4-substitution on the phenyl ring was generally preferred over 3- or 2-substitution. nih.gov The specific type of substituent, whether chloro, nitro, or methoxy, appeared to be of lesser importance than its position. nih.gov

In the development of Death-associated protein kinase 1 (DAPK1) inhibitors based on an aryl carboxamide scaffold, the position of the nitrogen in the pyridine ring (picolinamide, nicotinamide, or isonicotinamide) and the substitution on the phenoxy ring were systematically varied. nih.gov This led to the discovery that an isonicotinamide (B137802) derivative bearing a meta-chlorophenoxy moiety was the most potent inhibitor of DAPK1. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Nicotinamide Analogues and Related Compounds

| Parent Scaffold | Substituent Modification | Biological Target/Assay | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 2-Chloro on phenoxy ring | SLACK Potassium Channel Inhibition (IC₅₀) | Improved potency | nih.gov |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 4-Chloro on phenoxy ring | SLACK Potassium Channel Inhibition (IC₅₀) | Improved potency | nih.gov |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 4-Trifluoromethyl on phenoxy ring | SLACK Potassium Channel Inhibition (IC₅₀) | Improved potency | nih.gov |

| Aryl Carboxamide | Change from Nicotinamide to Isonicotinamide | DAPK1 Inhibition (IC₅₀) | Increased potency | nih.gov |

| Aryl Carboxamide (Isonicotinamide) | m-Chlorophenoxy moiety | DAPK1 Inhibition (IC₅₀) | Most potent in series (IC₅₀ = 1.09 µM) | nih.gov |

| Pyridyl Cyanoguanidine | 4-Substitution on phenyl ring | Cytotoxicity (FMCA) | Preferred position for activity | nih.gov |

Comparative Mechanistic Studies of Analogues in In Vitro Systems

A crucial aspect of analogue development is to determine if structural modifications alter the compound's mechanism of action or its selectivity towards its intended target. Comparative in vitro studies are essential for this purpose.

A notable example is the investigation of aryl carboxamide derivatives as inhibitors of DAPK1, a protein kinase implicated in cell death and cancer. nih.gov After an initial screening identified a picolinamide (B142947) derivative with modest, selective activity against DAPK1, further optimization led to the synthesis of a series of analogues, including nicotinamide and isonicotinamide variants. nih.gov The isonicotinamide derivative with a 3-chlorophenoxy group (compound 4q) emerged as the most potent inhibitor, with an IC₅₀ value of 1.09 µM against DAPK1. nih.gov To confirm its selectivity, this lead compound was then tested against the other two DAPK isoforms, DAPK2 and DAPK3. The compound showed no inhibitory activity against DAPK2 or DAPK3 at a concentration of 10 µM, highlighting its high selectivity for DAPK1. nih.gov This type of comparative study is vital to confirm that the rational design process has successfully enhanced potency without sacrificing target specificity.

Table 2: Comparative In Vitro Activity of Isonicotinamide Analogue 4q

| Compound | Kinase Target | Inhibitory Activity | Reference |

|---|---|---|---|

| N-(3-chloro-4-(3-chlorophenoxy)phenyl)isonicotinamide (4q) | DAPK1 | IC₅₀ = 1.09 µM | nih.gov |

| DAPK2 | No inhibition at 10 µM | nih.gov | |

| DAPK3 | No inhibition at 10 µM | nih.gov |

Development of Chemical Probes and Tools based on this compound Scaffolds

A well-characterized inhibitor scaffold can be a valuable starting point for the development of chemical probes. nih.gov These specialized tool compounds are designed to study the biological function of proteins within complex cellular environments and can be used for target identification and validation. nih.govnih.gov The development of a chemical probe often involves modifying the parent scaffold to include three key components: a reactive group (or "warhead") for covalent binding, a photoaffinity tag for light-induced cross-linking, and a bioorthogonal handle for detection and purification. mdpi.comnih.gov

For example, activity-based probes (ABPs) have been developed for sirtuins, a family of NAD⁺-dependent enzymes that are physiologically regulated by nicotinamide. mdpi.com These probes utilize the core structure of a substrate to direct them to the enzyme's active site. One strategy involved creating probes with a thioacyllysine warhead, a compact diazirine photoaffinity tag, and a terminal alkyne handle for "click" chemistry conjugation to a reporter molecule (e.g., a fluorophore). mdpi.com Compared to bulkier benzophenone-based probes, these second-generation diazirine probes showed improved labeling efficiency and sensitivity. mdpi.com Such probes are invaluable for profiling enzyme activity in cell lysates and for cellular imaging, providing direct evidence of the link between cellular energy states (NAD⁺ levels) and sirtuin function. mdpi.com The nicotinamide scaffold, as a known sirtuin inhibitor, provides a rational basis for designing similar probes to investigate this important class of enzymes. mdpi.com

Table 3: Components of an Exemplary Activity-Based Sirtuin Probe

| Probe Component | Function | Example Moiety | Reference |

|---|---|---|---|

| Warhead | Binds to the enzyme's active site, often covalently. | Thioacyllysine | mdpi.com |

| Photoaffinity Tag | Forms a covalent bond with the target protein upon UV irradiation. | Diazirine | mdpi.com |

| Bioorthogonal Handle | Allows for the attachment of reporter tags (e.g., fluorophores, biotin) for visualization or purification. | Terminal Alkyne | mdpi.com |

Exploration of Advanced Applications in Non Clinical Research

Potential Roles in Agrochemical Research and Plant Protection

The structural features of 2-(3-chlorophenoxy)nicotinamide, specifically the phenoxy and nicotinamide (B372718) moieties, suggest its potential as an active ingredient in agrochemicals. Research into related compounds has highlighted possible herbicidal and fungicidal activities.

Herbicidal Activity

Derivatives of this compound have been identified as possessing herbicidal properties. wikipedia.org These compounds are particularly effective against both broadleaf (dicotyledonous) and grass (monocotyledonous) weeds. wikipedia.org The mode of action for some phenoxy herbicides involves mimicking the natural plant growth hormone auxin. nufarm.com This mimicry leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. nufarm.com

For example, certain N-substituted this compound derivatives have demonstrated a high and persistent level of herbicidal activity. wikipedia.org The specific substitutions on the nicotinamide nitrogen can influence the spectrum of weed control. For instance, compounds where the substituent is a hydrogen atom show broad-spectrum activity, while those with a methyl group can exhibit more selective control, particularly against dicotyledonous weeds in cereal crops like wheat. wikipedia.org

The phenoxypyridine structure, a core component of this compound, is a known scaffold in a variety of pesticides, including herbicides. mdpi.com This structural motif is found in commercial herbicides and is a key area of research for the development of new herbicidal agents. mdpi.comnih.gov The herbicidal efficacy of these compounds can be influenced by the specific substituents on the phenoxy and pyridine (B92270) rings. nih.gov

Table 1: Examples of Weeds Controlled by this compound Derivatives

| Weed Species | Type | Crop Application |

| Galium aparine (Cleavers) | Dicotyledonous | Winter Wheat |

| Veronica persica (Field Speedwell) | Dicotyledonous | Winter Wheat |

| Stellaria media (Common Chickweed) | Dicotyledonous | Winter Wheat |

| Viola arvensis (Field Pansy) | Dicotyledonous | Winter Wheat |

| Digitaria sanguinalis (Large Crabgrass) | Monocotyledonous | Soya Beans |

| Amaranthus retroflexus (Redroot Pigweed) | Dicotyledonous | Soya Beans |

| Sinapis arvensis (Wild Mustard) | Dicotyledonous | Soya Beans |

| Echinochloa crus-galli (Common Barnyard Grass) | Monocotyledonous | Transplanted Paddy Rice |

| Eleocharis acicularis (Needle Spikerush) | Monocotyledonous | Transplanted Paddy Rice |

| Monochoria vaginalis (Heartshape False Pickerelweed) | Monocotyledonous | Transplanted Paddy Rice |

| This table is generated based on data from patent literature describing the herbicidal use of related nicotinamide derivatives. wikipedia.org |

Fungicidal Activity

The nicotinamide scaffold is also a component of several commercial fungicides. nih.gov For instance, boscalid, a widely used fungicide, contains a nicotinamide moiety and acts by inhibiting the succinate (B1194679) dehydrogenase enzyme in the fungal respiratory chain. wikipedia.org This highlights the potential for nicotinamide derivatives, including this compound, to exhibit fungicidal properties. Research has shown that various nicotinamide derivatives possess antifungal activity against a range of plant pathogens. nih.gov While direct studies on the fungicidal activity of this compound are not extensively documented in the provided search results, the known fungicidal properties of the nicotinamide class of compounds suggest this as a promising area for future investigation.

Use as Chemical Tools for Investigating Fundamental Biological Processes

The biological activity of this compound and its analogs makes them valuable as chemical tools for probing fundamental biological processes, particularly in plants.

The ability of some phenoxy herbicides to act as auxin mimics provides a powerful tool for studying plant hormone perception, signaling, and response pathways. nufarm.com By applying these synthetic auxins, researchers can dissect the molecular mechanisms that govern plant growth and development. The structural similarity of this compound to these auxin mimics suggests its potential use in such studies.

Furthermore, the phenoxy moiety is a versatile chemical scaffold found in herbicides with different mechanisms of action. wikipedia.org For example, while some phenoxy compounds act as auxins, another class known as "fops" (aryloxyphenoxypropionates) inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. wikipedia.org Although this compound is not a "fop," the presence of the phenoxy group in compounds with distinct biological targets underscores its utility in designing chemical probes to investigate various enzymatic pathways and cellular processes. The 4-chlorophenoxy group, a related structure, is thought to contribute to biological effects by interacting with cellular components and potentially disrupting cellular processes. nih.gov

Exploration in Materials Science or Polymer Chemistry

Currently, there is no significant body of research suggesting the application of this compound in the fields of materials science or polymer chemistry. While nicotinamide itself has been explored in the context of cocrystal formation and in the synthesis of molecularly imprinted polymers for controlled drug release, these applications are not directly extended to this compound in the available literature. nih.govacs.org The primary research focus for this compound and its close derivatives remains within the agrochemical and biological domains.

Future Research Directions and Translational Perspectives Academic Focus

Integration of Artificial Intelligence and Robotics in the Discovery and Synthesis of Nicotinamide (B372718) Derivatives

The integration of AI with automated flow chemistry platforms is particularly promising. acs.org This combination allows for the rapid optimization of reaction conditions, improving yield and purity while minimizing waste. Bayesian optimization algorithms can efficiently explore a wide range of process parameters (e.g., temperature, reagent concentration) to quickly identify the optimal conditions for synthesizing complex molecules like nicotinamide derivatives. acs.org This synergy of AI and robotics will not only accelerate the pace of discovery but also enable the exploration of more complex chemical spaces, leading to the identification of next-generation phenoxy-nicotinamide compounds with enhanced efficacy and specificity. acs.orgnih.gov

Unveiling Undiscovered Biological Targets and Pathways for the Chemical Compound

While research into phenoxy-nicotinamides has identified some potential therapeutic applications, a vast landscape of biological targets and pathways remains to be explored. The chemical scaffold of 2-(3-Chlorophenoxy)nicotinamide suggests its potential interaction with a variety of enzymes and receptors, particularly those involved in NAD+ metabolism and signaling. nih.govnih.gov

Future research should focus on deconvoluting the specific molecular targets of this compound. Nicotinamide itself is a key player in cellular bioenergetics and acts as a precursor for the essential cofactor nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govnih.gov NAD+ is a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical regulators of aging, DNA repair, and inflammation. nih.gov A key research question is whether this compound or its metabolites directly modulate the activity of these NAD+-dependent enzymes.

Computational studies on related compounds, such as 4-phenoxynicotinamide derivatives, have pointed towards the TGR5 receptor as a potential target for anti-diabetic effects, suggesting a role in metabolic diseases. researchgate.net Patent literature for similar compounds also indicates a focus on GLP-1 signaling, relevant to diabetes and obesity. google.com Expanding these investigations to this compound could reveal novel therapeutic avenues. Furthermore, given the established neuroprotective effects of nicotinamide in models of Alzheimer's, Parkinson's, and Huntington's diseases, exploring the impact of this specific derivative on neuronal health and disease pathways is a high-priority area. nih.gov The use of global metabolic profiling in future studies could help identify currently unknown metabolic pathways affected by the compound, as has been demonstrated in identifying defects in nicotinamide metabolism in human disease. researchgate.net

Advancements in Sustainable and Efficient Synthetic Methodologies

The translation of promising compounds from the laboratory to clinical use depends on the development of synthetic methods that are not only efficient and scalable but also environmentally sustainable. Recent advancements in "green chemistry" offer significant opportunities for the synthesis of this compound and its analogs.

A particularly promising approach is the use of biocatalysis, where enzymes are used in place of traditional chemical catalysts. rsc.org Research has demonstrated the successful synthesis of nicotinamide derivatives using enzymes like Novozym® 435 in environmentally friendly solvents, achieving high product yields under mild reaction conditions. rsc.org This method avoids the harsh reagents and conditions often associated with conventional organic synthesis.

Furthermore, coupling biocatalysis with continuous-flow microreactor technology presents a powerful strategy for sustainable production. rsc.org Continuous-flow systems offer superior control over reaction parameters, leading to increased efficiency, shorter reaction times, and improved safety compared to traditional batch processes. rsc.org This innovative approach provides a green and rapid synthesis strategy that is highly desirable for pharmaceutical manufacturing. rsc.org While much of the complex synthesis work has focused on nicotinamide riboside and nicotinamide mononucleotide (NMN), the principles are transferable. nih.govnih.gov Challenges in the synthesis of related compounds, such as the instability of certain chemical bonds, highlight the need for robust and efficient methods like these. nih.govbeilstein-journals.orgrsc.org

The table below summarizes key advancements in synthetic methodologies applicable to nicotinamide derivatives.

| Methodology | Key Features | Advantages | Reference(s) |

| Biocatalysis | Uses enzymes (e.g., lipases) as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. | rsc.org |

| Continuous-Flow Microreactors | Reactions are performed continuously in small channels. | Enhanced process control, shorter reaction times, increased yield and safety. | rsc.org |

| Enzymatic Synthesis (Whole-cell) | Utilizes engineered microorganisms to produce the target compound. | Can achieve high yields from simple starting materials (e.g., glucose). | nih.gov |

| Improved Chemical Catalysis | Development of more efficient chemical catalysts and reaction pathways. | Can be used for large-scale production, various methods available. | nih.gov |

Challenges and Opportunities in the Broader Field of Phenoxy-Nicotinamide Research

The field of phenoxy-nicotinamide research is poised for significant growth, but it faces several challenges that must be addressed to realize its full potential.

Challenges:

Synthesis and Stability: A primary challenge lies in the chemical synthesis of these molecules. As seen with related nicotinamide derivatives, certain structures can be inherently unstable, complicating their synthesis, purification, and formulation. nih.govbeilstein-journals.org Developing scalable, efficient, and cost-effective synthetic routes remains a critical hurdle for large-scale production. aginganddisease.org

Mechanism of Action: A significant challenge is teasing out the precise molecular mechanisms and downstream biological effects of these compounds. nih.gov The pleiotropic roles of NAD+ and its precursors mean that derivatives could have numerous, potentially off-target, effects that need to be carefully characterized.

Translational Gap: Bridging the gap between promising preclinical findings and successful clinical application is a major undertaking. This requires a deeper understanding of the pharmacokinetics and metabolism of these compounds in humans. Our understanding of NAD(H) metabolism and its role in disease is still incomplete, making this a complex area of study. researchgate.net

Opportunities:

Accelerated Discovery: The integration of AI and robotic automation presents a transformative opportunity to accelerate the discovery and optimization of new phenoxy-nicotinamide derivatives, making the process faster and more cost-effective. researchgate.netacs.orgsciencedaily.com

Therapeutic Potential: There is a substantial opportunity to develop novel therapeutics for a wide range of conditions. The link between this class of compounds and fundamental biological processes like cellular metabolism and signaling opens up possibilities for treating metabolic disorders, neurodegenerative diseases, and age-related pathologies. nih.govnih.govresearchgate.net

Sustainable Manufacturing: The push towards green chemistry provides an opportunity to develop sustainable and efficient manufacturing processes, reducing the environmental impact of pharmaceutical production. rsc.org

Personalized Medicine: In the future, it may be possible to develop personalized therapeutic strategies. By assessing an individual's NAD+ levels and metabolic profile, it might be possible to tailor treatments with specific nicotinamide precursors for maximum benefit. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(3-Chlorophenoxy)nicotinamide, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis often involves coupling 3-chlorophenol with nicotinamide derivatives via nucleophilic aromatic substitution or Mitsunobu reactions. For example, ethyl 4,5-dimethoxy-2-nitrobenzoate has been used as a precursor in analogous syntheses, achieving 2–5% yields under controlled conditions (e.g., inert atmosphere, Pd-catalyzed cross-coupling) .

- Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1:1.2 for phenol:nicotinamide), temperature control (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation; monitor [M+H]+ ions at m/z 199.63 (exact mass) .

- NMR : Key signals include δ 7.3–8.1 ppm (aromatic protons), δ 3.4 ppm (N-methyl group), and δ 4.2 ppm (CH₂ linker) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., C-Cl bond length ~1.74 Å) .

Q. What solvents and storage conditions are recommended for long-term stability?

- Solvents : Methylene chloride/benzene mixtures (e.g., 2,000 µg/mL) prevent degradation, as noted in certified reference materials .

- Storage : –20°C under nitrogen atmosphere; avoid light exposure to prevent photolytic cleavage of the chlorophenoxy group .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved for chiral studies?

- Method : Cyclodextrin-enhanced electrokinetic chromatography (CD-EKC) using β-cyclodextrin as a chiral selector. Optimize buffer pH (8.5–9.0) and voltage (25–30 kV) to resolve enantiomers with ΔRs > 1.5 .

- Validation : Compare retention times with racemic standards and validate via circular dichroism (CD) spectroscopy.

Q. What computational approaches predict structure-activity relationships (SAR) for agrochemical or pharmacological applications?

- In Silico Modeling :

- Docking Studies : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., acetylcholinesterase for insecticide potential) .

- QSAR : Calculate descriptors like logP (~1.8) and topological polar surface area (38.3 Ų) to correlate with herbicidal activity .

Q. How does this compound degrade in environmental matrices, and what are its major metabolites?

- Degradation Pathways :

- Photolysis : UV irradiation generates 3-chlorophenol and nicotinamide fragments via C-O bond cleavage .

- Microbial Metabolism : Soil studies show hydrolysis to 2-(3-chlorophenoxy)propionic acid, a known herbicide intermediate .

Q. What epigenetic effects are associated with nicotinamide derivatives, and how can they be studied?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.